1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Overview
Description
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is a useful research compound. Its molecular formula is C9H13F3O and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescence Studies
One application involves its use in the synthesis of ytterbium(III) beta-diketonate complexes, which are characterized for their structure and near-infrared luminescence properties. These complexes, with varying fluorination levels and β-diketonate chain lengths, show potential in optical applications, particularly when co-doped with Er(3+) complexes for optical amplifiers, as fluorination affects the luminescence intensity and lifetime of these complexes (Martín‐Ramos et al., 2013).
Molecular Structure and Bonding Analysis
Another research focus is the conformation, molecular structure, and intramolecular hydrogen bonding of related trifluoro compounds. Detailed studies using density functional theory calculations and various spectroscopic methods provide insights into the conformational stability, molecular structures, and intramolecular hydrogen bond strengths, contributing to a deeper understanding of such fluorinated molecules (Vakili et al., 2012).
Properties
IUPAC Name |
1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c1-8(2,3)6-4-5-7(13)9(10,11)12/h7,13H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYGEUNBOMJAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.